molecular formula C16H16N4O3 B11608065 methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11608065
M. Wt: 312.32 g/mol
InChI Key: DELUGDBXSGMAIJ-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound characterized by a fused azatricyclic core, functionalized with ethyl, methyl, imino, and carboxylate substituents. The compound’s crystallographic and electronic properties are likely studied using tools like SHELX and ORTEP , which are standard for small-molecule structural analysis.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-4-19-12(17)10(16(22)23-3)8-11-14(19)18-13-9(2)6-5-7-20(13)15(11)21/h5-8,17H,4H2,1-3H3

InChI Key

DELUGDBXSGMAIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be achieved through a multicomponent reaction involving the condensation of specific starting materials. One common method involves the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of zinc chloride dihydrate (ZnCl₂·2H₂O) in ethanol at 70°C . This method is advantageous due to its mild conditions, operational simplicity, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of tricyclic azatricyclo derivatives with variations in substituents and functional groups. Key analogs from the evidence include:

Table 1: Comparative Analysis of Tricyclic Azatricyclo Derivatives

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate R₁=ethyl, R₂=methyl, R₃=methyl C₁₉H₂₀N₄O₃* ~376.4 (estimated) ~2.0 6 (estimated)
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate R₁=3-methoxypropyl, R₂=3-methylbenzoyl C₂₆H₂₆N₄O₅ 474.5 2.7 6
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate R₁=methyl, R₂=3-chlorobenzoyl C₂₄H₂₀ClN₄O₄ 463.9 (calculated) ~3.2 5

* Estimated based on structural similarity to analogs in and .

Key Observations:

Substituent Effects on Lipophilicity :

  • The 3-chlorobenzoyl group in increases lipophilicity (XLogP3 ~3.2) compared to the 3-methylbenzoyl analog (XLogP3 2.7) . The target compound, with smaller alkyl groups (ethyl and methyl), is predicted to have moderate lipophilicity (XLogP3 ~2.0), favoring membrane permeability.
  • The 3-methoxypropyl group in introduces polarity, balancing hydrophobicity and solubility.

The carboxylate moiety enhances solubility and ionic interactions.

Structural Complexity :

  • The tricyclic framework, with fused rings and stereoelectronic constraints, complicates synthesis. highlights analogous spirocyclic compounds synthesized via cyclization reactions, suggesting shared synthetic challenges .

Functional Implications:

  • Drug Discovery Potential: The azatricyclic core resembles bioactive scaffolds in kinase inhibitors or antimicrobial agents. Substituent variations modulate target selectivity and pharmacokinetics.
  • Crystallographic Behavior : Hydrogen bonding patterns (e.g., N–H···O interactions) are critical for crystal packing, as discussed in . The methyl and ethyl groups in the target compound may reduce steric hindrance, favoring dense crystal packing.

Notes on Key Differentiators and Challenges

Substituent Flexibility :

  • The ethyl and methyl groups in the target compound enhance metabolic stability compared to bulkier substituents (e.g., 3-methoxypropyl in ), but may reduce binding affinity.

Synthetic Complexity :

  • The tricyclic system demands precise control over ring closure and stereochemistry, often requiring catalytic or high-temperature conditions.

Computational Tools :

  • Programs like SHELXL are indispensable for refining complex crystallographic data, while graph-set analysis aids in understanding intermolecular interactions.

Biological Activity

Methyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 337.4 g/mol. The compound features an imino group and various carbonyl functionalities that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
IUPAC NameThis compound
InChI KeyWCPQHNKPZFNSFQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to enzymes or receptors involved in critical cellular pathways, altering their activity and leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cancer and other diseases.
  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit such effects.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound.

Anticancer Properties

Research indicates that compounds with similar structures can inhibit cancer cell growth by interfering with specific signaling pathways involved in tumor progression. For instance:

  • Case Study : A study on related triazatricyclo compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • Case Study : Preliminary tests have shown effectiveness against Gram-positive bacteria, indicating a possible role in treating bacterial infections.

Comparative Analysis with Related Compounds

To better understand the biological activity of methyl 7-ethyl-6-imino derivatives, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC22H16ClFN4O4Contains fluorine; potential enhanced activity
Ethyl 6-imino-11-methyl-propan-2-ylC18H20N4OSimpler structure; fewer substituents
Ethyl 7-(3-methoxyphenyl)iminoC21H20N4O3Different phenolic substituent; altered reactivity

Future Directions for Research

Further research is needed to elucidate the full range of biological activities associated with methyl 7-ethyl-6-imino derivatives:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Animal model studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploration of how structural modifications influence biological activity.

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